Gypenoside XIII

Description

ginsenoside Mx is a natural product found in Gynostemma pentaphyllum, Centella asiatica, and Fusarium sacchari with data available.

Structure

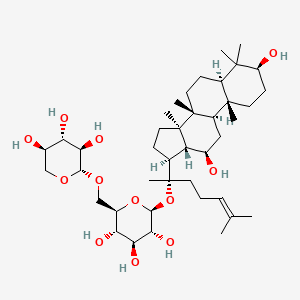

2D Structure

Properties

Molecular Formula |

C41H70O12 |

|---|---|

Molecular Weight |

755.0 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-51-35-33(48)30(45)24(43)19-50-35)22-11-16-40(7)29(22)23(42)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,38-,39+,40+,41-/m0/s1 |

InChI Key |

YNBYFOIDLBTOMW-IPTBNLQOSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Gypenoside XIII: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside XIII, a dammarane-type triterpene saponin isolated from the traditional Chinese herb Gynostemma pentaphyllum, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its roles in metabolic regulation, anti-inflammatory, anticancer, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Mechanism of Action: Metabolic Regulation via AMPK/SIRT1 Signaling

A primary and well-documented mechanism of this compound is its ability to modulate lipid metabolism, particularly in the context of non-alcoholic steatohepatitis (NASH). The core of this action lies in the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[1][2][3][4]

This compound has been shown to significantly increase the phosphorylation of AMPK and the expression of SIRT1 in hepatocytes.[2][3][4] This activation triggers a cascade of downstream events that collectively lead to a reduction in lipid accumulation.

Key downstream effects include:

-

Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[2][3] Furthermore, this compound suppresses the expression of key lipogenic transcription factors, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), and its target gene, Fatty Acid Synthase (FAS).[2][3]

-

Promotion of Lipolysis and Fatty Acid β-oxidation: this compound enhances the breakdown of triglycerides by promoting the activity of Adipose Triglyceride Lipase (ATGL). It also upregulates the expression of Carnitine Palmitoyltransferase 1 (CPT1), a critical enzyme in the transport of fatty acids into the mitochondria for β-oxidation.[2][3]

These coordinated actions effectively reduce lipid droplet accumulation in liver cells and have been demonstrated to ameliorate liver fibrosis and inflammation in animal models of NASH.[1][2][3]

References

- 1. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Pharmacological Profile of Gypenoside XIII: An In-depth Technical Guide

Introduction

Gypenoside XIII is a dammarane-type triterpene saponin isolated from the plant Gynostemma pentaphyllum (Thunb.) Makino. Gypenosides, the primary active components of this plant, have a long history of use in traditional medicine and are known for a wide range of pharmacological activities, including metabolic regulation, anti-inflammatory, antioxidant, and anti-cancer effects. This guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its molecular mechanisms, quantitative data, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacological Profile

This compound has demonstrated significant therapeutic potential, particularly in the context of metabolic disorders. Its primary pharmacological effects are centered on the regulation of lipid metabolism and the amelioration of non-alcoholic steatohepatitis (NASH). Additionally, like other gypenosides, it is being investigated for its anti-cancer properties.

Metabolic Regulation

The most well-documented pharmacological effect of this compound is its ability to regulate lipid metabolism. In vitro and in vivo studies have shown that it can effectively suppress the accumulation of lipids in hepatocytes, a key pathological feature of NASH.[1] this compound achieves this by both inhibiting the synthesis of fatty acids and promoting their breakdown.[1] Furthermore, it has been observed to reduce lipid peroxidation, thereby mitigating oxidative stress in liver cells.[1]

Anti-inflammatory and Hepatoprotective Effects

In a mouse model of NASH, this compound treatment led to a reduction in liver fibrosis and inflammation.[1] This suggests a hepatoprotective role for this compound, which is consistent with the known anti-inflammatory properties of gypenosides in general.[2]

Anti-Cancer Activity

While specific studies on the anti-cancer effects of this compound are limited, the broader class of gypenosides has been shown to inhibit the proliferation of various cancer cell lines, including those of the bladder and kidneys.[3][4] The proposed mechanisms involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/AKT/mTOR and MAPK.[3][4]

Mechanism of Action

The therapeutic effects of this compound are underpinned by its interaction with several key signaling pathways that regulate cellular metabolism and survival.

AMPK/SIRT1 Signaling Pathway

The primary mechanism of action for this compound in metabolic regulation involves the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[1][5] this compound significantly increases the phosphorylation of AMPK and the expression of SIRT1 in hepatocytes.[1][5]

Activated AMPK, in turn, phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[1] This leads to a reduction in lipogenesis. Furthermore, the activation of the AMPK/SIRT1 axis suppresses the expression of key lipogenic transcription factors, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), and its downstream target, Fatty Acid Synthase (FAS).[1]

In addition to inhibiting fat storage, this compound also promotes the breakdown of lipids. It increases the expression of Adipose Triglyceride Lipase (ATGL), which is involved in lipolysis, and Carnitine Palmitoyltransferase 1 (CPT-1), a key enzyme in fatty acid β-oxidation.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related gypenosides.

| Parameter | Cell Line | Effect | Value | Reference |

| Concentration Range | HepG2 | Regulation of lipid metabolism | 0–20 μM | [6][7] |

| IC50 | T24 (Bladder Cancer) | Inhibition of proliferation | 550 µg/mL (gypenosides mixture) | [3] |

| IC50 | 5637 (Bladder Cancer) | Inhibition of proliferation | 180 µg/mL (gypenosides mixture) | [3] |

| IC50 | 769-P (Renal Cell Carcinoma) | Inhibition of viability | 60 μM (Gypenoside L) | [4] |

| IC50 | ACHN (Renal Cell Carcinoma) | Inhibition of viability | 70 μM (Gypenoside L) | [4] |

| IC50 | 769-P (Renal Cell Carcinoma) | Inhibition of viability | 45 μM (Gypenoside LI) | [4] |

| IC50 | ACHN (Renal Cell Carcinoma) | Inhibition of viability | 55 μM (Gypenoside LI) | [4] |

| Parameter | Animal Model | Effect | Dosage | Reference |

| Dosage | C57BL/6 Mice (NASH model) | Amelioration of NASH | 10 mg/kg (intraperitoneal) | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the pharmacological characterization of this compound.

In Vitro Fatty Liver Model

This protocol describes the induction of a fatty liver phenotype in HepG2 cells and subsequent treatment with this compound.

-

Cell Culture:

-

HepG2 cells are cultured in Minimum Essential Medium (MEM) alpha medium supplemented with 10% fetal bovine serum (FBS) and 100 U/mL penicillin-streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[6]

-

-

Induction of Steatosis:

-

Seed 4 x 10^5 HepG2 cells per well in 6-well culture plates.

-

After cell attachment, incubate the cells with 0.5 mM oleic acid for 48 hours to induce lipid accumulation.[6]

-

-

This compound Treatment:

-

Following the induction of steatosis, treat the cells with varying concentrations of this compound (0–20 μM) for 24 hours.

-

A control group should be treated with 0.1% DMSO (the vehicle for this compound).[6]

-

-

Analysis:

-

After treatment, cells are harvested for various downstream analyses.

-

Lipid Accumulation Assay (Oil Red O Staining)

-

Wash the treated HepG2 cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin.

-

Stain the fixed cells with Oil Red O solution to visualize lipid droplets.

-

Examine the cells under a microscope to assess the extent of lipid accumulation.

Western Blot Analysis

-

Lyse the treated HepG2 cells and extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., SIRT1, p-AMPK, AMPK, p-ACC, ACC, SREBP-1c, FAS, ATGL, CPT-1).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo NASH Model

This protocol describes the induction of NASH in mice and subsequent treatment with this compound.

-

Animal Model:

-

Use male C57BL/6 mice.

-

Induce NASH by feeding the mice a methionine/choline-deficient (MCD) diet.[1]

-

-

This compound Treatment:

-

Administer this compound at a dose of 10 mg/kg via intraperitoneal injection.

-

The control group should receive the vehicle.[1]

-

-

Tissue Collection and Analysis:

-

After the treatment period, sacrifice the mice and collect liver tissue and blood samples.

-

Histological Analysis: Fix liver tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess steatosis and inflammation, and Masson's trichrome staining to evaluate fibrosis.[8]

-

Immunohistochemistry: Perform immunohistochemical staining for markers of fibrosis, such as α-smooth muscle actin (α-SMA).[8]

-

Biochemical Analysis: Analyze serum samples for liver enzymes (ALT, AST) and lipid profiles.

-

Conclusion

This compound is a promising natural compound with a well-defined pharmacological profile, particularly in the context of metabolic diseases like NASH. Its mechanism of action, centered on the activation of the AMPK/SIRT1 pathway, provides a solid basis for its therapeutic potential. The experimental protocols outlined in this guide offer a framework for the continued investigation and development of this compound as a potential therapeutic agent. Further research is warranted to fully elucidate its anti-cancer properties and to establish a comprehensive safety and efficacy profile in preclinical and clinical settings.

References

- 1. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Gypenoside XIII: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Therapeutic Potential and Molecular Mechanisms of a Key Saponin from Gynostemma pentaphyllum

Gypenoside XIII, a dammarane-type triterpenoid saponin isolated from the traditional Chinese medicine Gynostemma pentaphyllum (Thunb.) Makino, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1] Traditionally used for its adaptogenic and health-promoting properties, modern research is now elucidating the specific molecular mechanisms underlying the therapeutic potential of its constituent compounds.[2] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its role in regulating lipid metabolism and related signaling pathways, to support further research and drug development endeavors.

Pharmacological Effects and Therapeutic Potential

This compound has demonstrated significant efficacy in modulating lipid metabolism, positioning it as a promising candidate for the treatment of metabolic disorders such as non-alcoholic steatohepatitis (NASH).[3] Its primary activities include the inhibition of hepatocyte lipogenesis, reduction of hepatic lipid accumulation, and the acceleration of triglyceride breakdown.[4] In vitro and in vivo studies have substantiated its ability to ameliorate conditions associated with dyslipidemia and liver inflammation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from experimental studies on this compound.

Table 1: In Vitro Efficacy of this compound in Oleic Acid-Induced HepG2 Cells

| Parameter | Concentration of this compound | Observed Effect | Reference |

| Cell Viability | Not specified | No significant effect on cell viability at effective concentrations | [5] |

| Lipid Accumulation | Various concentrations | Significant reduction in lipid droplets | [5] |

| Lipoperoxidation | Various concentrations | Reduction in hepatic lipoperoxidation | [5] |

| Reactive Oxygen Species (ROS) | Not specified | Reduction in ROS production | [5] |

| Fatty Acid Uptake | Various concentrations | Inhibition of fatty acid uptake | [5] |

| SIRT1 Protein Expression | Not specified | Increased expression | [3] |

| AMPK Phosphorylation | Not specified | Increased phosphorylation | [3] |

| Acetyl-CoA Carboxylase (ACC) Phosphorylation | Not specified | Decreased phosphorylation | [1] |

| Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) Production | Not specified | Suppressed production | [1] |

| Fatty Acid Synthase (FAS) Production | Not specified | Suppressed production | [1] |

| Adipose Triglyceride Lipase (ATGL) Promotion | Not specified | Increased promotion | [3] |

| Carnitine Palmitoyltransferase 1 (CPT1) Promotion | Not specified | Increased promotion | [3] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of NASH

| Parameter | Dosage of this compound | Observed Effect | Reference |

| Lipid Vacuole Size and Number | 10 mg/kg (intraperitoneal injection) | Effective decrease | [3] |

| Liver Fibrosis | 10 mg/kg (intraperitoneal injection) | Reduction | [3] |

| Liver Inflammation | 10 mg/kg (intraperitoneal injection) | Reduction | [3] |

Experimental Protocols

This section details the methodologies employed in key experimental studies on this compound.

In Vitro Study: Regulation of Lipid Metabolism in HepG2 Hepatocytes

-

Cell Culture and Induction of Fatty Liver Model:

-

HepG2 hepatocytes are cultured in an appropriate medium.

-

To establish a fatty liver cell model, the cultured HepG2 cells are incubated with 0.5 mM oleic acid.[3]

-

-

This compound Treatment:

-

Fatty liver model cells are treated with varying concentrations of this compound to evaluate its effects on lipid metabolism.[3]

-

-

Analysis of Lipid Accumulation and Lipoperoxidation:

-

To detect lipid accumulation, cells are fixed with 10% formalin and stained with BODIPY 493/503.[5]

-

Lipoperoxidation is evaluated by incubating the cells with BODIPY 581/591C11 solution.[5]

-

Cell nuclei are marked with DAPI (blue fluorescence).[5]

-

Fluorescence microscopy is used to obtain all images.[5]

-

-

Fatty Acid Uptake Assay:

-

Oleic acid-induced HepG2 cells are treated with this compound for 24 hours.

-

Cells are then stained with the green fluorescent probe BODIPY FL C12 to observe fatty acid uptake via fluorescence microscopy.[5]

-

-

Western Blot Analysis for Protein Expression:

-

The expression levels of key proteins in the AMPK/SIRT1 signaling pathway (e.g., SIRT1, phosphorylated AMPK) are measured relative to a loading control like β-actin.[3]

-

In Vivo Study: Amelioration of Nonalcoholic Steatohepatitis in Mice

-

Animal Model:

-

A methionine/choline-deficient diet is used to induce NASH in C57BL/6 mice.[1]

-

-

This compound Administration:

-

Mice with induced NASH are given 10 mg/kg of this compound via intraperitoneal injection.[1]

-

-

Histological Analysis:

-

Liver tissues are collected and processed for histological examination to assess changes in lipid vacuole size and number, liver fibrosis, and inflammation.

-

Signaling Pathways and Molecular Mechanisms

This compound exerts its effects on lipid metabolism primarily through the activation of the AMPK/SIRT1 signaling pathway.[3] This pathway is a central regulator of cellular energy homeostasis.[3]

Caption: this compound activates the AMPK/SIRT1 pathway to regulate lipid metabolism.

Activation of SIRT1 and subsequent phosphorylation of AMPK by this compound leads to a cascade of downstream effects. It decreases the phosphorylation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby reducing this process.[1] Furthermore, it suppresses the production of sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FAS), key regulators of lipogenesis.[1] Concurrently, this compound promotes lipolysis and fatty acid β-oxidation by increasing the activity of adipose triglyceride lipase (ATGL) and carnitine palmitoyltransferase 1 (CPT1), respectively.[3]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Caption: A typical workflow for studying this compound's effects in vitro and in vivo.

Conclusion and Future Directions

This compound has emerged as a compelling natural product with significant therapeutic potential, particularly in the context of metabolic diseases like NASH. Its well-defined mechanism of action, centered on the AMPK/SIRT1 signaling pathway, provides a solid foundation for further investigation and development. Future research should focus on optimizing delivery systems to enhance bioavailability, conducting comprehensive preclinical toxicology studies, and ultimately, designing well-controlled clinical trials to validate its efficacy and safety in human populations. The continued exploration of this compound and other bioactive compounds from traditional Chinese medicine holds great promise for the discovery of novel therapeutics for a range of complex diseases.

References

- 1. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Gypenoside XIII: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypenoside XIII, a dammarane-type triterpenoid saponin isolated from the traditional Chinese herb Gynostemma pentaphyllum, has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction, purification, and characterization. Furthermore, this document elucidates the compound's biological activities, with a particular focus on its inhibitory effects on critical cellular signaling pathways implicated in cancer progression. Quantitative data are systematically presented in tabular format to facilitate comparative analysis, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Gynostemma pentaphyllum, colloquially known as Jiaogulan, has a long history of use in traditional medicine for treating a variety of ailments. The primary bioactive constituents of this plant are a diverse group of saponins known as gypenosides. Among these, this compound has emerged as a compound of particular interest due to its potential therapeutic properties. This guide focuses on the technical aspects of this compound, from its initial discovery to its isolation and the characterization of its biological functions.

Discovery and Physicochemical Properties

This compound is identified by the CAS number 80325-22-0 and possesses the molecular formula C₄₁H₇₀O₁₂ with a molecular weight of 754.99 g/mol . It is classified as a triterpenoid saponin belonging to the dammarane family. Commercially available this compound typically has a purity of 95% to 99%.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 80325-22-0 |

| Molecular Formula | C₄₁H₇₀O₁₂ |

| Molecular Weight | 754.99 g/mol |

| Purity | 95% - 99% |

| Appearance | White to off-white solid |

| Solubility | Soluble in ethanol, methanol, DMSO, and pyridine |

Experimental Protocols: Isolation and Purification of this compound

Extraction of Total Gypenosides

A common method for the initial extraction of gypenosides from the dried and powdered plant material involves solvent extraction.

Protocol 1: Ethanol Reflux Extraction

-

Maceration: The dried and crushed aerial parts of Gynostemma pentaphyllum are soaked in 65-75% ethanol.

-

Reflux Extraction: The mixture is heated under reflux for a defined period, typically 2-3 hours, to facilitate the extraction of saponins. This process is often repeated multiple times to maximize yield.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to remove the ethanol, yielding a crude extract.

Purification of this compound

The crude extract, containing a mixture of gypenosides and other phytochemicals, is then subjected to a series of chromatographic steps to isolate this compound.

Protocol 2: Chromatographic Purification

-

Macroporous Resin Column Chromatography: The crude extract is dissolved in water and loaded onto a macroporous resin column (e.g., Amberlite XAD-7). The column is first washed with water to remove polar impurities. The gypenosides are then eluted with a stepwise gradient of ethanol in water.

-

Silica Gel Column Chromatography: Fractions enriched with gypenosides are further purified using silica gel column chromatography. Elution is typically performed with a solvent system such as a chloroform-methanol gradient.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved using reversed-phase preparative HPLC. A C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile and water. Fractions are collected and monitored by analytical HPLC or TLC to identify and pool those containing pure this compound.

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the structural elucidation of this compound. While a complete, publicly available dataset specifically for this compound is elusive, the general spectral characteristics of dammarane-type saponins provide a framework for its identification. The ¹H NMR spectrum would reveal signals for the methyl groups, olefinic protons, and the sugar moieties. The ¹³C NMR spectrum would provide characteristic signals for the triterpenoid backbone and the attached sugar units.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The fragmentation pattern of gypenosides typically involves the sequential loss of sugar residues from the aglycone core. This information is crucial for confirming the identity and structure of the isolated compound.

Biological Activity and Signaling Pathways

Gypenosides, as a class of compounds, have been shown to exert a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.[1] Recent studies have highlighted the role of gypenosides in modulating key cellular signaling pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Studies have demonstrated that gypenosides can inhibit the PI3K/Akt/mTOR pathway in various cancer cell lines, including gastric and bladder cancer.[2][3] This inhibition leads to decreased cell viability and the induction of apoptosis.

Anticancer Effects

The inhibitory effect of gypenosides on the PI3K/Akt/mTOR pathway contributes to their observed anticancer properties. In vitro studies have shown that treatment with gypenosides leads to a dose-dependent decrease in the viability of cancer cells and an increase in apoptosis.

Table 2: Effect of Gypenosides on Gastric Cancer Cell Viability

| Cell Line | Concentration (µg/mL) | Viability (%) |

| HGC-27 | 0 | 100 |

| 25 | ~75 | |

| 50 | < 50 | |

| 100 | ~25 | |

| SGC-7901 | 0 | 100 |

| 50 | ~75 | |

| 100 | < 50 | |

| 200 | ~25 | |

| Data adapted from a study on the effects of a gypenoside mixture on gastric cancer cells.[4] |

Table 3: Effect of Gypenosides on Apoptosis in Gastric Cancer Cells

| Cell Line | Concentration (µg/mL) | Apoptotic Cells (%) |

| HGC-27 | 0 | ~5 |

| 25 | ~15 | |

| 50 | ~30 | |

| SGC-7901 | 0 | ~5 |

| 50 | ~10 | |

| 100 | ~20 | |

| Data adapted from a study on the effects of a gypenoside mixture on gastric cancer cells.[4] |

Table 4: Effect of Gypenosides on PI3K/Akt/mTOR Pathway Protein Expression in Bladder Cancer Cells

| Cell Line | Treatment | p-PI3K (relative expression) | p-Akt (relative expression) | p-mTOR (relative expression) |

| T24 | Control | 1.0 | 1.0 | 1.0 |

| Gypenosides | ~0.4 | ~0.5 | ~0.6 | |

| 5637 | Control | 1.0 | 1.0 | 1.0 |

| Gypenosides | ~0.5 | ~0.6 | ~0.7 | |

| Data adapted from a study on the effects of a gypenoside mixture on bladder cancer cells.[2] |

Conclusion and Future Directions

This compound is a promising bioactive compound from Gynostemma pentaphyllum with demonstrated potential for therapeutic applications, particularly in the field of oncology. Its ability to inhibit the PI3K/Akt/mTOR signaling pathway underscores its potential as a lead compound for the development of novel anticancer agents. However, further research is imperative to fully elucidate its pharmacological profile. Specifically, the development of a standardized, high-yield isolation protocol for this compound is crucial for advancing its study. Comprehensive spectroscopic data, including detailed 1D and 2D NMR and high-resolution mass spectrometry, are required for its unambiguous characterization. Moreover, future investigations should focus on the specific effects of purified this compound in various preclinical models to validate its therapeutic efficacy and to delineate its precise mechanism of action. Such studies will be instrumental in translating the therapeutic potential of this compound into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]

Gypenoside XIII: A Dammarane-Type Triterpenoid Saponin with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gypenoside XIII is a dammarane-type triterpenoid saponin isolated from Gynostemma pentaphyllum (Thunb.) Makino, a perennial herb belonging to the Cucurbitaceae family.[1][2][3] Also known as "Southern Ginseng," Gynostemma pentaphyllum has a long history of use in traditional medicine, particularly in East Asian countries.[1][4] Gypenosides, the primary bioactive constituents of this plant, are structurally similar to the ginsenosides found in Panax ginseng, suggesting comparable pharmacological activities.[1][3] this compound, specifically, has garnered significant scientific interest for its diverse pharmacological properties, including anti-inflammatory, cardioprotective, neuroprotective, and anti-cancer effects.[1][5][6][7] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activities, mechanisms of action, and relevant experimental data and protocols to support further research and development.

Chemical Properties and Classification

This compound is classified as a dammarane-type triterpenoid saponin.[1][8][9] The core structure is a tetracyclic triterpene skeleton known as dammarane. To date, over 250 individual saponins with this skeleton have been isolated from G. pentaphyllum.[8]

| Property | Value | Reference |

| Compound Name | This compound | [2][5][7][10] |

| Synonyms | Ginsenoside Mx; Gynosaponin M | [11] |

| CAS Number | 80325-22-0 | [5][7][10][11] |

| Molecular Formula | C₄₁H₇₀O₁₂ | [5][7][10][11] |

| Molecular Weight | 754.99 g/mol | [5][7][10][11] |

| Botanical Source | Gynostemma pentaphyllum (Thunb.) Makino | [3][5][11] |

| Compound Type | Triterpenoid Saponin (Dammarane-type) | [1][3][11] |

| Purity | Typically available at 95% - 99% | [11] |

| Storage | Store at 4°C protected from light. For long-term storage, refrigeration or freezing is recommended. Stock solutions should be used within 1 month at -20°C or 6 months at -80°C. | [5][11] |

| Solubility | Soluble in ethanol (50 mg/mL with ultrasonic assistance). | [5] |

Biological Activities and Therapeutic Potential

This compound and the broader class of gypenosides exhibit a wide range of pharmacological activities, positioning them as promising candidates for therapeutic development.

-

Hypolipidemic and Anti-Steatohepatitis Activity : this compound effectively suppresses lipid accumulation and peroxidation in fatty liver cells.[2] It has been shown to inhibit hepatocyte lipogenesis, block fatty acid absorption, and accelerate triglyceride breakdown, thereby improving hepatic lipid metabolism.[1] In animal models, this compound attenuates non-alcoholic steatohepatitis (NASH) by reducing liver fibrosis, inflammation, and the size and number of lipid vacuoles.[2]

-

Anti-Cancer Activity : Gypenosides, as a class, have demonstrated anti-cancer effects across various cancer types, including gastric, lung, breast, renal, and leukemia.[12][13][14] The primary mechanisms involve inducing apoptosis (programmed cell death), inhibiting cell proliferation, and causing cell cycle arrest.[12][13][15] Specifically, gypenosides can modulate the expression of apoptosis-related proteins like Bax and Bcl-2, promote the release of cytochrome c, and generate reactive oxygen species (ROS) to induce cancer cell death.[12][15]

-

Cardioprotective Effects : Gypenosides are recognized for their role in preventing and treating cardiovascular diseases.[1][5][7] They contribute to cardioprotection by modulating lipid metabolism, reducing inflammation, enhancing endothelial function, and preventing atherosclerosis.[1][16] Studies show that gypenosides can reduce myocardial damage and alleviate cardiac dysfunction.[17]

-

Neuroprotective Effects : Preclinical studies have highlighted the neuroprotective properties of gypenosides in models of Parkinson's disease, Alzheimer's disease, stroke, and optic neuritis.[4] They can ameliorate memory deficits, restore dopamine levels, and protect neural cells from hypoxia-induced damage.[1] The underlying mechanisms often involve the modulation of key signaling pathways like NF-κB, Nrf2, AKT, and ERK1/2.[4]

-

Anti-inflammatory Activity : Gypenosides exhibit significant anti-inflammatory effects.[1] They can suppress the production of pro-inflammatory mediators such as IL-1β, IL-6, and TNF-α.[1] This activity is largely attributed to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1][18]

Mechanisms of Action and Signaling Pathways

This compound exerts its diverse biological effects by modulating several key cellular signaling pathways.

AMPK/SIRT1 Pathway in Lipid Metabolism

In hepatocytes, this compound regulates lipid metabolism primarily through the activation of the AMPK/SIRT1 pathway. This activation leads to a cascade of downstream effects that collectively reduce lipid accumulation.

PI3K/Akt/mTOR Pathway in Cancer

A common mechanism for the anti-cancer effects of gypenosides is the inhibition of the PI3K/Akt/mTOR signaling pathway.[6][13] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its constitutive activation is observed in many cancers.[6] By inhibiting this pathway, gypenosides can effectively induce apoptosis in cancer cells.

References

- 1. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective effects of Gypenosides: A review on preclinical studies in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. New dammarane-type triterpenoid saponins from Gynostemma pentaphyllum and their Sirt1 agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dammarane-type saponins from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Compound this compound - Chemdiv [chemdiv.com]

- 11. CAS 80325-22-0 | this compound [phytopurify.com]

- 12. An experimental study on the antileukemia effects of gypenosides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]

- 15. dovepress.com [dovepress.com]

- 16. Anti-inflammatory, cardioprotective effect of gypenoside against isoproterenol-induced cardiac remodeling in rats via alteration of inflammation and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gypenosides exert cardioprotective effects by promoting mitophagy and activating PI3K/Akt/GSK-3β/Mcl-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gypenoside inhibits interleukin-1β-induced inflammatory response in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Gypenoside XIII: A Deep Dive into its Role in the Regulation of Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypenoside XIII, a saponin isolated from Gynostemma pentaphyllum, has emerged as a promising natural compound in the regulation of lipid metabolism. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound in the context of metabolic disorders such as non-alcoholic steatohepatitis (NASH). Through a detailed examination of in vitro and in vivo studies, this document elucidates the compound's effects on lipogenesis, lipolysis, and fatty acid β-oxidation, with a focus on its modulation of the SIRT1/AMPK and SREBP-1c signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for metabolic diseases.

Introduction

Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of liver disorders characterized by excessive hepatic fat accumulation, which can progress to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. The pathogenesis of NAFLD is complex and involves dysregulated lipid metabolism, insulin resistance, and inflammation. Current therapeutic options are limited, highlighting the urgent need for novel and effective treatments.

Gypenosides, the major bioactive constituents of Gynostemma pentaphyllum, have garnered significant attention for their diverse pharmacological activities. Among them, this compound has been identified as a potent regulator of lipid metabolism. This guide synthesizes the current scientific knowledge on this compound, detailing its mechanism of action and presenting key experimental data and protocols.

In Vitro Efficacy of this compound in Hepatocytes

In vitro studies utilizing the human hepatoma cell line, HepG2, have been instrumental in delineating the cellular effects of this compound on lipid metabolism. A common model involves the induction of cellular steatosis by exposure to oleic acid, mimicking the lipid overload observed in NAFLD.

Attenuation of Lipid Accumulation

This compound has been shown to effectively suppress lipid accumulation in oleic acid-induced fatty liver cells.[1][2] Treatment with this compound leads to a concentration-dependent reduction in intracellular lipid droplets.[1][2]

Table 1: Effect of this compound on Lipid Accumulation in Oleic Acid-Induced HepG2 Cells

| Treatment Group | This compound Concentration (µM) | Outcome | Reference |

| Control | 0 | Baseline lipid levels | [1][2] |

| Oleic Acid (OA) | 0 | Significant increase in lipid accumulation | [1][2] |

| OA + this compound | 5 | Reduction in lipid accumulation | [1][2] |

| OA + this compound | 10 | Further reduction in lipid accumulation | [1][2] |

| OA + this compound | 20 | Significant reduction in lipid accumulation | [1][2] |

Regulation of Lipogenesis, Lipolysis, and Fatty Acid β-Oxidation

This compound modulates the expression of key proteins involved in the synthesis, breakdown, and oxidation of fatty acids.[1][2]

Table 2: Effect of this compound on Key Lipid Metabolism Proteins in Oleic Acid-Induced HepG2 Cells

| Protein Target | Pathway | This compound Concentration (µM) | Effect | Reference |

| SREBP-1c | Lipogenesis | 5, 10, 20 | Concentration-dependent decrease in expression | [1][2] |

| FAS | Lipogenesis | 5, 10, 20 | Concentration-dependent decrease in expression | [1][2] |

| ATGL | Lipolysis | 20 | Increased expression | [1] |

| CPT-1 | Fatty Acid β-Oxidation | 20 | Increased expression | [1] |

| CPT-2 | Fatty Acid β-Oxidation | 20 | Increased expression | [1] |

Modulation of the SIRT1/AMPK Signaling Pathway

The therapeutic effects of this compound on lipid metabolism are, in part, mediated by the activation of the SIRT1/AMPK signaling pathway.[1][2] Sirtuin 1 (SIRT1) is a protein deacetylase that can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[1]

Table 3: Effect of this compound on the SIRT1/AMPK Pathway in Oleic Acid-Induced HepG2 Cells

| Protein Target | This compound Concentration (µM) | Effect | Reference |

| SIRT1 | 20 | Increased expression | [1] |

| p-AMPK | 20 | Increased phosphorylation | [1] |

| p-ACC | 20 | Increased phosphorylation (inactivation) | [1] |

In Vivo Efficacy of this compound in a NASH Mouse Model

The therapeutic potential of this compound has been further investigated in a preclinical model of NASH induced by a methionine- and choline-deficient (MCD) diet in C57BL/6 mice.[1]

Amelioration of Liver Injury and Steatosis

Intraperitoneal administration of this compound (10 mg/kg) in MCD diet-fed mice resulted in a significant improvement in liver histology.[1] Specifically, this compound treatment led to a reduction in the size and number of lipid vacuoles, indicating a decrease in hepatic steatosis.[1] Furthermore, the treatment attenuated liver fibrosis and inflammation.[1]

Table 4: Effect of this compound on Liver Histology in MCD Diet-Induced NASH Mice

| Treatment Group | This compound Dosage | Key Histological Findings | Reference |

| Control (Chow Diet) | - | Normal liver architecture | [1] |

| MCD Diet | - | Severe steatosis, inflammation, fibrosis | [1] |

| MCD Diet + this compound | 10 mg/kg | Reduced lipid vacuole size and number, decreased fibrosis and inflammation | [1] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

Caption: this compound Signaling Pathway in Lipid Metabolism.

Caption: Experimental Workflow for Investigating this compound.

Experimental Protocols

In Vitro Model of Hepatocyte Steatosis

-

Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Steatosis: To induce steatosis, HepG2 cells are treated with 0.5 mM oleic acid complexed with fatty acid-free bovine serum albumin (BSA) for 24 hours.[1]

-

This compound Treatment: Following the induction of steatosis, cells are treated with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for an additional 24 hours.[1]

-

Lipid Accumulation Staining: Intracellular lipid accumulation is visualized and quantified using Oil Red O staining or BODIPY 493/503 fluorescent staining.[1][2]

In Vivo Model of NASH

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are used for the study.

-

Induction of NASH: NASH is induced by feeding the mice a methionine- and choline-deficient (MCD) diet for a specified period (e.g., 4-8 weeks). A control group is fed a standard chow diet.[1]

-

This compound Administration: The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg body weight) dissolved in a suitable vehicle. The control and MCD groups receive vehicle injections.[1]

-

Histological Analysis: At the end of the treatment period, livers are harvested, fixed in 10% formalin, and embedded in paraffin. Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis assessment.

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.

Western Blot Analysis

-

Protein Extraction: Total protein is extracted from HepG2 cells or liver tissues using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., SREBP-1c, FAS, p-AMPK, AMPK, SIRT1, ATGL, CPT-1, CPT-2, β-actin) overnight at 4°C. After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the management of NAFLD and NASH. Its multifaceted mechanism of action, which includes the suppression of lipogenesis via inhibition of the SREBP-1c pathway and the promotion of fatty acid oxidation through the activation of the SIRT1/AMPK pathway, positions it as a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and its role in regulating lipid metabolism.

References

Gypenoside XIII: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside XIII, a triterpenoid saponin isolated from the plant Gynostemma pentaphyllum, has garnered significant interest within the scientific community for its potential therapeutic applications. Gypenosides, as a class of compounds, are recognized for a wide array of pharmacological activities, including potent antioxidant and anti-inflammatory effects.[1] This technical guide provides an in-depth overview of the current understanding of this compound's antioxidant and anti-inflammatory properties, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. While specific quantitative data for this compound is limited in the current literature, this guide consolidates available information on gypenosides to provide a valuable resource for ongoing and future research.

Antioxidant Properties of Gypenosides

The antioxidant capacity of gypenosides has been evaluated through various in vitro assays. These compounds have demonstrated the ability to scavenge free radicals, a key mechanism in mitigating oxidative stress-related cellular damage.

Quantitative Antioxidant Data

A notable gap in the current research is the lack of specific IC50 values for the antioxidant activity of this compound. The following table summarizes the available data for total gypenoside extracts, which provides a valuable reference for the potential potency of individual gypenosides like this compound.

| Antioxidant Assay | Test Substance | IC50 Value | Reference |

| DPPH Radical Scavenging | Total Gypenosides | Data not available | |

| ABTS Radical Scavenging | Total Gypenosides | Data not available |

Note: The absence of specific data for this compound highlights a critical area for future research to elucidate its individual contribution to the overall antioxidant activity of Gynostemma pentaphyllum extracts.

Experimental Protocols for Antioxidant Assays

This spectrophotometric assay is widely used to assess the free radical scavenging capacity of antioxidant compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well microplate, add varying concentrations of the this compound solution to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

This assay is another common method for determining the antioxidant capacity of natural products.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

Protocol:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add varying concentrations of the this compound solution to a 96-well microplate.

-

Add the diluted ABTS•+ solution to each well and mix.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Ascorbic acid or Trolox is used as a positive control.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Properties of this compound

Gypenosides have been shown to exert significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

| Inflammatory Mediator | Cell Line | Inducer | Test Substance | IC50 Value / % Inhibition | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | Total Gypenosides | 3.1 ± 0.4 µg/mL | [2] |

| IL-6 | RAW 264.7 Macrophages | LPS | Total Gypenosides | Dose-dependent reduction | [3] |

| TNF-α | RAW 264.7 Macrophages | LPS | Total Gypenosides | Dose-dependent reduction | [3] |

| COX-2 | RAW 264.7 Macrophages | LPS | Total Gypenosides | Dose-dependent reduction | [3] |

Note: The potent inhibition of nitric oxide production by the total gypenoside extract suggests that individual components, including this compound, likely contribute to this anti-inflammatory activity. Further studies are warranted to quantify the specific effects of this compound.

Experimental Protocols for Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide upon stimulation with LPS. The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (typically 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is prepared to determine the concentration of nitrite in the samples.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

The IC50 value is then determined.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific proteins, such as cytokines, in biological samples.

Protocol:

-

Culture RAW 264.7 cells and treat them with this compound and LPS as described in the NO inhibition assay.

-

Collect the cell culture supernatant.

-

Use a commercially available ELISA kit for the specific cytokine (e.g., mouse IL-6 or TNF-α).

-

Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration in the samples based on the standard curve.

Signaling Pathways Modulated by Gypenosides

The anti-inflammatory effects of gypenosides are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Gypenosides have been shown to inhibit the activation of this pathway.[3][4]

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. Gypenosides have been demonstrated to suppress the activation of key MAPKs such as ERK, JNK, and p38.[4][5]

Caption: this compound modulates the MAPK signaling pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the antioxidant and anti-inflammatory properties of this compound.

Caption: General experimental workflow for this compound evaluation.

Conclusion and Future Directions

The available evidence strongly suggests that gypenosides, as a class of compounds, possess significant antioxidant and anti-inflammatory properties. These effects are mediated through the scavenging of free radicals and the inhibition of key pro-inflammatory signaling pathways, including NF-κB and MAPK. While direct quantitative data for this compound is currently scarce, the potent activity of total gypenoside extracts indicates that this compound is a promising candidate for further investigation.

Future research should focus on:

-

Quantitative analysis: Determining the specific IC50 values of this compound in various antioxidant and anti-inflammatory assays.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of oxidative stress and inflammation.

-

Mechanism of action: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

-

Structure-activity relationship studies: Investigating how the chemical structure of this compound contributes to its biological activity.

A deeper understanding of the pharmacological properties of this compound will be instrumental in unlocking its full therapeutic potential for the development of novel antioxidant and anti-inflammatory drugs.

References

- 1. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gypenosides derived from Gynostemma pentaphyllum suppress NO synthesis in murine macrophages by inhibiting iNOS enzymatic activity and attenuating NF-kappaB-mediated iNOS protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical composition of tetraploid Gynostemma pentaphyllum gypenosides and their suppression on inflammatory response by NF‐κB/MAPKs/AP‐1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gypenoside inhibits RANKL-induced osteoclastogenesis by regulating NF-κB, AKT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of Gypenosides: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the neuroprotective effects of gypenosides, the primary bioactive compounds derived from the plant Gynostemma pentaphyllum. Gypenosides have demonstrated significant therapeutic potential in preclinical studies for a range of neuropsychiatric and neurodegenerative disorders.[1][2] This document provides a comprehensive overview of the quantitative data from key research, detailed experimental protocols, and a visual representation of the core signaling pathways involved in the neuroprotective mechanisms of gypenosides.

Core Mechanisms of Neuroprotection

Gypenosides exert their neuroprotective effects through a variety of mechanisms, primarily centered around their antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3] Preclinical investigations, predominantly in vitro and in animal models, have shown that gypenosides can modulate crucial signaling pathways, including NF-κB, Nrf2, PI3K/Akt, and MAPK/ERK, to protect neurons from damage and promote their survival.[1] These compounds have shown promise in models of Parkinson's disease, Alzheimer's disease, cerebral ischemia (stroke), and neuroinflammation.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on the neuroprotective effects of gypenosides across various models of neurological disorders.

Table 1: Effects of Gypenosides in a Mouse Model of Parkinson's Disease (MPTP-induced)

| Parameter | Model/Treatment | Dosage | Result | Reference |

| Behavioral Outcomes | ||||

| Habit Learning (Retention Latency Time) | MPTP-lesioned mice + L-DOPA (25 mg/kg) | 50 mg/kg GPS | Increased to 76.2 s | [4] |

| Spatial Memory (% Increase in Transfer Latency) | MPTP-lesioned mice | 50 mg/kg GPS | Decreased to 131.5% of control | [4] |

| Spatial Memory (% Increase in Transfer Latency) | MPTP-lesioned mice + L-DOPA (10 mg/kg) | 50 mg/kg GPS | Further decreased to 123.1% of control | [4] |

| Biochemical Markers | ||||

| TH-immunopositive Cells (% of control) | MPTP-lesioned mice | 50 mg/kg GPS | Increased from 48.5% to 76.3% | [4] |

| Dopamine Levels in Striatum (% of control) | MPTP-lesioned mice | 50 mg/kg GPS | Increased from 52.1% to 66.3% | [4] |

| Dopamine Levels in Striatum (% of control) | MPTP-lesioned mice + L-DOPA (10 mg/kg) | 50 mg/kg GPS | Further increased to 76.1% | [4] |

GPS: Gypenosides; L-DOPA: Levodopa; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; TH: Tyrosine Hydroxylase.

Table 2: Effects of Gypenosides in a Rat Model of Neuroinflammation (LPS-induced)

| Parameter | Model/Treatment | Dosage | Result | Reference |

| Behavioral Outcomes | ||||

| Body Weight | LPS-treated rats | 50 mg/kg GPS | Significant inhibition of weight loss | [5] |

| Body Weight | LPS-treated rats | 100 mg/kg GPS | Significant inhibition of weight loss | [5] |

| Biochemical Markers | ||||

| TNF-α Concentration in Hippocampus (% of control) | LPS-treated rats | Not specified | Increased to 208.06% | [5] |

| COX-2 Concentration in Hippocampus (% of control) | LPS-treated rats | Not specified | Increased to 280.87% | [5] |

| Proinflammatory Mediators (IL-1β, IL-6, NF-κB) | LPS-treated rats | 25, 50, 100 mg/kg GPS | Significant decrease | [6] |

| mRNA Levels (iNOS, TLR4) | LPS-treated rats | 25, 50, 100 mg/kg GPS | Reduced levels | [6] |

| mRNA Levels (BDNF) | LPS-treated rats | 25, 50, 100 mg/kg GPS | Increased levels | [6] |

GPS: Gypenosides; LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; COX-2: Cyclooxygenase-2; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6; NF-κB: Nuclear Factor-kappa B; iNOS: Inducible Nitric Oxide Synthase; TLR4: Toll-like Receptor 4; BDNF: Brain-Derived Neurotrophic Factor.

Table 3: Effects of Gypenosides in a Rat Model of Stroke (MCAO)

| Parameter | Model/Treatment | Dosage | Result | Reference |

| Neurological Function | ||||

| Neurological Function Scores | MCAO model rats | Gypenoside XLIX | Significant improvement | [7] |

| Brain Injury Markers | ||||

| Cerebral Infarction Volume | MCAO model rats | Gypenoside XLIX | Significant reduction | [7] |

| Brain Edema Rate | MCAO model rats | Gypenoside XLIX | Significant reduction | [7] |

| Mitochondrial Membrane Potential | MCAO model rats | Gypenoside XLIX | Significant improvement | [7] |

| Brain Cell Degeneration (TUNEL staining) | MCAO model rats | Gypenoside XLIX | Significant reduction | [7] |

MCAO: Middle Cerebral Artery Occlusion.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in research on the neuroprotective effects of gypenosides.

In Vitro Neuronal Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the protective effects of compounds against neurotoxicity in neuronal cell lines like SH-SY5Y or HT22.

-

Cell Plating: Seed differentiated neuronal cells (e.g., SH-SY5Y) in 96-well plates at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours.[8]

-

Treatment:

-

Pre-treat cells with varying concentrations of gypenosides for a specified duration (e.g., 24 hours).

-

Introduce the neurotoxic agent (e.g., glutamate, MPP+, Aβ oligomers) to the wells, with or without gypenosides, and incubate for another 24 hours.

-

-

MTT Incubation: Add 50 µL of MTT reagent (1 mg/mL in DMEM) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Quantify the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (vehicle-treated) cells.

In Vivo Parkinson's Disease Model (MPTP-induced)

This protocol describes the induction of Parkinson's-like pathology in mice and subsequent treatment with gypenosides.

-

Animal Model: Use male C57BL/6 mice.

-

MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg/day for 5 consecutive days via intraperitoneal injection to induce lesions in the substantia nigra.[4][9]

-

Gypenoside Treatment:

-

Behavioral Testing:

-

Passive Avoidance Test: To assess habit learning memory.

-

Elevated Plus-Maze Test: To evaluate spatial memory.

-

-

Biochemical and Histological Analysis:

-

Following behavioral tests, sacrifice the animals and collect brain tissue.

-

Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

-

HPLC: Measure dopamine and its metabolite levels in the striatum.

-

Western Blot: Analyze the expression of proteins related to neuroprotection and neurodegeneration (e.g., NMDA receptors, ERK1/2, CREB).[10]

-

In Vivo Neuroinflammation Model (LPS-induced)

This protocol outlines the induction of neuroinflammation in rats and the evaluation of the anti-inflammatory effects of gypenosides.

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

-

LPS Administration: Induce neuroinflammation by injecting lipopolysaccharide (LPS) into the lateral ventricle of the brain.[6]

-

Gypenoside Treatment: Administer gypenosides orally at various doses (e.g., 25, 50, and 100 mg/kg) daily for 21 consecutive days.[6]

-

Behavioral Testing:

-

Biochemical Analysis:

-

Collect brain tissue (specifically the hippocampus) after the treatment period.

-

ELISA: Measure the levels of proinflammatory cytokines such as IL-1β, IL-6, and TNF-α.[5]

-

Western Blot: Analyze the expression of proteins in inflammatory signaling pathways (e.g., NF-κB, iNOS, TLR4).

-

RT-PCR: Quantify the mRNA levels of inflammatory mediators and neurotrophic factors like BDNF.[6]

-

In Vivo Stroke Model (MCAO)

This protocol details the induction of focal cerebral ischemia in rodents to model stroke and assess the neuroprotective effects of gypenosides.

-

Animal Model: Use adult male rats or mice.

-

MCAO Surgery:

-

Gypenoside Treatment: Administer gypenosides (e.g., Gypenoside XLIX) intravenously or orally before or after the MCAO procedure.

-

Neurological Deficit Scoring: Assess neurological function at various time points post-MCAO using a standardized neurological severity score (NSS).[12]

-

Infarct Volume Measurement:

-

At the end of the experiment, sacrifice the animals and section the brains.

-

Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume as a percentage of the total brain volume.

-

-

Histological and Molecular Analysis:

-

TUNEL Staining: To detect and quantify apoptotic cells in the ischemic brain tissue.[7]

-

Immunohistochemistry/Western Blot: To analyze markers of inflammation, oxidative stress, and apoptosis.

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by gypenosides in their neuroprotective roles.

Conclusion

The preclinical evidence strongly supports the neuroprotective potential of gypenosides across a range of neurological disorders. Their multifaceted mechanism of action, targeting key pathways involved in inflammation, oxidative stress, and apoptosis, makes them a promising area for further research and drug development. While the current data is primarily from in vitro and animal studies, the consistent and significant neuroprotective effects observed warrant progression to clinical trials to evaluate their efficacy and safety in humans. This technical guide provides a foundational resource for researchers to design and interpret studies aimed at further elucidating and harnessing the therapeutic potential of gypenosides for neurological health.

References

- 1. Neuroprotective effects of Gypenosides: A review on preclinical studies in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginsenoside Rd in Experimental Stroke: Superior Neuroprotective Efficacy with a Wide Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gypenosides ameliorate memory deficits in MPTP-lesioned mouse model of Parkinson’s disease treated with L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gypenosides attenuate lipopolysaccharide-induced neuroinflammation and anxiety-like behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gypenosides Attenuate Lipopolysaccharide-Induced Neuroinflammation and Memory Impairment in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Gypenosides ameliorate memory deficits in MPTP-lesioned mouse model of Parkinson's disease treated with L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gypenosides Attenuate Lipopolysaccharide-Induced Neuroinflammation and Memory Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. en-journal.org [en-journal.org]

- 13. Modified middle cerebral artery occlusion model provides detailed intraoperative cerebral blood flow registration and improves neurobehavioral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Gypenoside XIII: A Novel Regulator of Hepatocyte Lipogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Gypenoside XIII, a saponin isolated from Gynostemma pentaphyllum, has emerged as a promising natural compound for addressing non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] This technical guide synthesizes the current understanding of this compound's effects on hepatocyte lipogenesis, providing researchers and drug development professionals with a comprehensive overview of its mechanism of action, supporting quantitative data, and detailed experimental protocols.

Core Findings: this compound Attenuates Hepatic Steatosis

This compound has been demonstrated to effectively suppress lipid accumulation in hepatocytes.[1][3] In a cellular model of fatty liver disease using oleic acid-induced HepG2 cells, treatment with this compound led to a significant reduction in intracellular lipid droplets.[1][3] Furthermore, in a mouse model of NASH induced by a methionine/choline-deficient diet, this compound administration resulted in a notable decrease in the size and number of lipid vacuoles within liver tissue, alongside reductions in liver fibrosis and inflammation.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on the effects of this compound on lipogenesis-related protein expression in oleic acid-induced HepG2 hepatocytes.

| Target Protein | This compound Concentration (µM) | Outcome |

| SREBP-1c | 0, 5, 10, 20 | Concentration-dependent decrease in expression.[1][5] |

| FAS | 0, 5, 10, 20 | Concentration-dependent decrease in expression.[1][5] |

| Phosphorylated ACC | 0, 5, 10, 20 | Concentration-dependent increase in phosphorylation.[1] |

| SIRT1 | 0, 5, 10, 20 | Significant increase in expression.[1][6] |

| Phosphorylated AMPK | 0, 5, 10, 20 | Significant increase in phosphorylation.[1][6] |

Signaling Pathway of this compound in Hepatocytes

This compound exerts its anti-lipogenic effects through the modulation of the SIRT1/AMPK signaling pathway.[1] By upregulating SIRT1 and promoting the phosphorylation of AMPK, this compound initiates a cascade that leads to the phosphorylation and subsequent inhibition of ACC (Acetyl-CoA Carboxylase).[1] This, in turn, suppresses the expression of key lipogenic transcription factors, including SREBP-1c (Sterol Regulatory Element-Binding Protein-1c) and its downstream target, FAS (Fatty Acid Synthase), ultimately leading to a reduction in fatty acid synthesis.[1][7]

Caption: Signaling pathway of this compound in hepatocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on hepatocyte lipogenesis.

In Vitro Fatty Liver Cell Model

-

Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Induction of Steatosis: To induce a fatty liver phenotype, HepG2 cells are treated with 0.5 mM oleic acid for 24 hours.[1]

-

This compound Treatment: Following the induction of steatosis, the cells are treated with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for an additional 24 hours to assess its effects on lipid accumulation and related signaling pathways.[1]

Oil Red O Staining for Lipid Accumulation

-

Cell Fixation: After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 30 minutes.

-

Staining: The fixed cells are washed with 60% isopropanol and then stained with a freshly prepared Oil Red O working solution for 1 hour at room temperature.

-

Visualization: The cells are washed with distilled water to remove excess stain, and the intracellular lipid droplets, stained red, are visualized and photographed using a light microscope.[1]

Western Blot Analysis

-

Protein Extraction: Total protein is extracted from the treated HepG2 cells using RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour and then incubated overnight at 4°C with primary antibodies against SREBP-1c, FAS, p-AMPK, AMPK, p-ACC, ACC, SIRT1, and β-actin.[1]

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for investigating the effects of this compound on hepatocyte lipogenesis.

Caption: Experimental workflow for this compound studies.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the management of NAFLD and NASH by effectively inhibiting hepatocyte lipogenesis. Its mechanism of action, centered on the activation of the SIRT1/AMPK signaling pathway, presents a clear target for further investigation and drug development. The experimental protocols and findings presented in this guide offer a solid foundation for researchers to build upon in their exploration of this compound and other novel compounds for the treatment of metabolic liver diseases.

References

- 1. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]